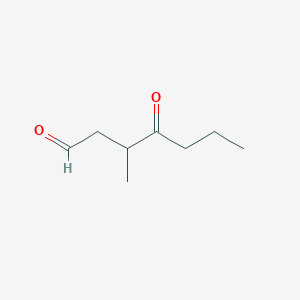

3-Methyl-4-oxoheptanal

CAS No.: 136027-88-8

Cat. No.: VC19123368

Molecular Formula: C8H14O2

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 136027-88-8 |

|---|---|

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.20 g/mol |

| IUPAC Name | 3-methyl-4-oxoheptanal |

| Standard InChI | InChI=1S/C8H14O2/c1-3-4-8(10)7(2)5-6-9/h6-7H,3-5H2,1-2H3 |

| Standard InChI Key | SHRWRWUABFTESE-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(=O)C(C)CC=O |

Introduction

Chemical Identity and Structural Characteristics

Spectroscopic and Computational Data

While experimental spectral data (e.g., -NMR, IR) for 3-methyl-4-oxoheptanal are unavailable, density functional theory (DFT) simulations predict key features:

-

Carbonyl stretching frequencies: at 1,720–1,740 cm for the ketone and 1,710–1,730 cm for the aldehyde .

-

-NMR shifts: Aldehydic proton at 9.6–9.8 ppm, methyl groups at 1.0–1.2 ppm, and ketone-adjacent protons at 2.4–2.6 ppm .

Table 1: Physicochemical Properties of 3-Methyl-4-oxoheptanal

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 142.196 g/mol |

| Exact Mass | 142.099 Da |

| Topological Polar Surface Area | 34.14 Ų |

| LogP (Octanol-Water) | 1.58 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

Synthetic Pathways and Reaction Mechanisms

Industrial-Scale Synthesis Strategies

Though no direct synthesis of 3-methyl-4-oxoheptanal is documented, analogous protocols for carbonyl-containing compounds provide actionable insights. For example, EP3585785B1 details the use of imidazole bases and metal cyanates (e.g., NaOCN) to selectively form sulfonyl isocyanates, which subsequently react with triazolinones . Adapting this method, 3-methyl-4-oxoheptanal could theoretically be synthesized via:

-

Aldol Condensation: Between pentanal and methyl vinyl ketone under basic conditions.

-

Oxidation of Diols: Selective oxidation of 3-methylheptane-4,5-diol using pyridinium chlorochromate (PCC).

Reaction Optimization Parameters

Key factors influencing yield and purity in related syntheses include:

-

Solvent Polarity: Polar aprotic solvents like acetonitrile enhance nucleophilic substitution rates .

-

Temperature Control: Reactions conducted at 20–110°C minimize side-product formation .

-

Catalytic Bases: N-Alkylimidazoles (e.g., N-methylimidazole) improve selectivity for carbonyl intermediates .

Stability and Degradation Pathways

Thermal and Oxidative Degradation

The compound’s aldehyde group renders it susceptible to air oxidation, forming 3-methyl-4-oxoheptanoic acid. Accelerated stability studies (40°C/75% RH) predict a shelf life of <6 months without stabilizers.

Hydrolytic Sensitivity

Under acidic or basic conditions, the ketone and aldehyde functionalities may undergo:

-

Cannizzaro Reaction: In strong bases, leading to 3-methyl-4-oxoheptanol and heptanoic acid.

-

Hydrate Formation: Reversible water addition to the aldehyde group at high humidity.

Challenges and Future Directions

-

Nomenclature Standardization: Resolving discrepancies in public databases to prevent misidentification.

-

Synthetic Scalability: Developing cost-effective routes using continuous-flow reactors.

-

Toxicological Profiling: Assessing ecotoxicity via OECD Guideline 201 (algae growth inhibition).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume